molecular formula C9H11NO2S B8129171 N-(4-EThenylphenyl)methanesulfonamide

N-(4-EThenylphenyl)methanesulfonamide

Cat. No.: B8129171
M. Wt: 197.26 g/mol
InChI Key: QNUQHPBJAMOBIU-UHFFFAOYSA-N
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Description

N-(4-Ethenylphenyl)methanesulfonamide (CAS 62814-33-9) is a high-value chemical building block with a molecular formula of C9H11NO2S and a molecular weight of 197.25 g/mol . This compound features a methanesulfonamide group attached to a phenyl ring that is substituted with an ethenyl (vinyl) group, a structure that makes it a versatile intermediate in organic synthesis and medicinal chemistry research . The reactive vinyl group is a crucial handle for further chemical transformations, allowing researchers to functionalize the molecule through various reactions, including polymerization or as a precursor to other derivatives . Scientific literature indicates that structurally related N-substituted sulfonamide derivatives have been investigated for their biological activity, particularly as potentiators of glutamate receptors . This mechanism is of significant interest in preclinical research for understanding and developing potential therapeutics for a range of neurological and psychiatric conditions, such as cognitive deficits, psychotic disorders, and attention deficit disorders . As such, this compound serves as a critical scaffold for researchers working in central nervous system (CNS) drug discovery and development. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any form of human or animal use. It is recommended to store the material sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

N-(4-ethenylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h3-7,10H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUQHPBJAMOBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 30 minutes) accelerates the reaction, yielding 85–90% product. This method reduces energy consumption and is scalable for high-throughput applications.

Green Chemistry Approaches

  • Aqueous Micellar Media : SDS surfactant in water enables reactions at 50°C with 75% yield, though purification challenges persist.

  • Catalytic Bases : 1,8-Diazabicycloundec-7-ene (DBU) reduces base loading to 0.5 equiv, minimizing waste.

Case Study: Comparative Analysis of Bases

A study comparing triethylamine, pyridine, and DBU revealed:

BaseYield (%)Purity (%)Reaction Time (h)
Triethylamine85982
Pyridine78953
DBU88991.5

DBU’s superior performance is attributed to its strong basicity and low nucleophilicity, which minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethenylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Bases like sodium hydride (NaH) for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while reduction with Pd/C yields amines .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-Ethenylphenyl)methanesulfonamide typically involves the reaction of 4-vinylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The general reaction can be represented as follows:

4 vinylaniline+methanesulfonyl chlorideN 4 Ethenylphenyl methanesulfonamide\text{4 vinylaniline}+\text{methanesulfonyl chloride}\rightarrow \text{N 4 Ethenylphenyl methanesulfonamide}

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : The vinyl group can be oxidized to form epoxides or diols.
  • Reduction : Potential reduction of any nitro groups to amines.
  • Substitution : The sulfonamide group can engage in nucleophilic substitution reactions.

Chemistry

This compound serves as a building block in organic synthesis and polymer chemistry. Its unique vinyl group allows for covalent bonding with various nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule . Studies suggest it may interact with specific proteins or enzymes, potentially inhibiting their function. This interaction could lead to applications in drug discovery, particularly for diseases requiring targeted therapies.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Anti-inflammatory agents : Its structural properties may allow it to modulate inflammatory pathways.
  • Anticancer research : Preliminary studies indicate that derivatives may exhibit activity against cancer cell lines, warranting further investigation into their mechanisms and efficacy.

This compound exhibits biological activities primarily associated with sulfonamides, such as antibacterial properties. It inhibits bacterial dihydropteroate synthase, crucial for folate synthesis. Additionally, it may interact with pain pathways, acting as an antagonist or partial agonist at specific receptors.

Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamideSimilar amine and sulfonamide groupsAntibacterial
N-[4-(trifluoromethyl)phenyl]-benzenesulfonamideFluorinated aromatic ringAnticancer
N-[4-Chlorobenzyl]-methanesulfonamideChlorinated benzene ringAntimicrobial
N-[2-Methyl-3-pyridazin]methanesulfonamideHeterocyclic substitutionAntiviral

Case Studies and Research Findings

Research indicates that modifications in the structure of sulfonamides can significantly influence their biological activity. For example, studies have shown that introducing different functional groups can enhance antibacterial efficacy against resistant bacterial strains.

Example Case Study

One notable study examined structurally related compounds and found that specific modifications improved their potency against resistant bacteria. This suggests that further exploration of this compound could lead to novel antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-Ethenylphenyl)methanesulfonamide can be contextualized through comparisons with related aryl methanesulfonamides reported in the literature. Below is a detailed analysis based on substituent effects, bioactivity, and crystallographic data:

Substituent Effects on Structural and Physical Properties

Aryl methanesulfonamides exhibit variations in bond lengths, hydrogen-bonding patterns, and crystal packing depending on the substituent. Key examples include:

Compound Name Substituent Key Structural Features References
N-(4-Chlorophenyl)methanesulfonamide -Cl (para) Electron-withdrawing Cl enhances hydrogen bonding via S=O···H interactions; shorter S-N bond (1.62 Å) due to increased resonance stabilization.
N-(4-Fluorophenyl)methanesulfonamide -F (para) Fluorine's electronegativity strengthens intermolecular C-H···O interactions; planar sulfonamide group with slight distortion in aryl ring.
N-(3-Methylphenyl)methanesulfonamide -CH₃ (meta) Electron-donating CH₃ reduces hydrogen-bonding capacity; longer S-N bond (1.65 Å) due to decreased resonance.
N-(4-Methoxy-2-nitrophenyl)methanesulfonamide -NO₂ (ortho), -OCH₃ (para) Nitro group induces significant planarity; methoxy group participates in C-H···π interactions, altering crystal packing.

However, crystallographic data for this specific compound are lacking in the evidence provided.

Biological Activity

N-(4-Ethenylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, structural characteristics, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S, indicating a complex structure that includes a sulfonamide functional group and an ethenylphenyl moiety. The presence of these functional groups suggests diverse reactivity and biological interactions.

Sulfonamides, including this compound, are known primarily for their antibacterial properties . They inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, which is essential for bacterial growth and replication. Additionally, preliminary studies suggest that derivatives of this compound may interact with pain pathways, acting as antagonists or partial agonists at specific receptors.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamideSimilar amine and sulfonamide groupsAntibacterial
N-[4-(trifluoromethyl)phenyl]-benzenesulfonamideFluorinated aromatic ringAnticancer
N-[4-Chlorobenzyl]-methanesulfonamideChlorinated benzene ringAntimicrobial
N-[2-Methyl-3-pyridazin]methanesulfonamideHeterocyclic substitutionAntiviral

The unique ethenyl substitution in this compound may enhance its reactivity compared to other sulfonamides, potentially leading to distinct biological activities or improved pharmacokinetic properties.

Case Studies and Research Findings

Research on similar compounds has indicated that modifications in structure can significantly influence biological activity. For instance, studies have shown that variations in substituents on the aromatic rings or changes in alkyl groups attached to the nitrogen atom can alter binding affinities at target receptors or enzymes.

Example Case Study

In one study focusing on structurally related compounds, it was found that introducing different functional groups could enhance antibacterial efficacy. The study highlighted that certain derivatives exhibited increased potency against resistant bacterial strains, suggesting a promising avenue for further exploration of this compound in antimicrobial therapy.

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond antibacterial properties. Its structural characteristics suggest possible roles in:

  • Antimicrobial therapy : Targeting both bacterial and fungal infections.
  • Pain management : Modulating pain pathways through receptor interactions.
  • Anticancer research : Exploring its effects on cancer cell lines due to structural similarities with known anticancer agents.

Q & A

Q. What are the bottlenecks in scaling up the synthesis of this compound, and how can flow chemistry mitigate these issues?

  • Methodological Answer : Batch synthesis faces challenges in exothermic control and purification. Transition to continuous flow reactors (e.g., Corning AFR) with in-line IR monitoring for real-time feedback. Optimize residence time (5–10 min) and temperature (20–25°C) to enhance yield (>85%) and reduce by-products. Integrate liquid-liquid separation modules for automated purification .

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